molecular formula C13H11NO2 B582306 5-(p-Tolyl)picolinic acid CAS No. 1225956-67-1

5-(p-Tolyl)picolinic acid

Cat. No. B582306
M. Wt: 213.236
InChI Key: PYNSPFQIGYWYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(p-Tolyl)picolinic acid is a chemical compound with the empirical formula C13H11NO2S . It is a derivative of picolinic acid, which is a catabolite of the amino acid tryptophan through the kynurenine pathway . Picolinic acid is known to assist in the absorption of zinc and other divalent or trivalent ions .


Synthesis Analysis

The synthesis of picolinic acid derivatives, such as 5-(p-Tolyl)picolinic acid, often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of 5-(p-Tolyl)picolinic acid includes a pyridine ring (picolinic acid) and a phenyl ring (p-Tolyl) connected through a sulfur atom . The exact structure can be represented by the SMILES string OC(C1=CC=C(C=N1)SC(C=C2)=CC=C2C)=O .

Scientific Research Applications

  • Synthesis of Derivatives for Chemical Studies : 5-(p-Tolyl)picolinic acid derivatives are synthesized for various chemical studies. For example, Demirci et al. (2008) detailed the synthesis of 5-(hydroxy(p-tolyl)methyl)picolinic acid through a series of reactions, highlighting its potential use in chemical research (Demirci, Göksu, Boztaş, Tümer, & SeÇen, 2008).

  • Herbicide Development : Picolinic acid compounds, including derivatives of 5-(p-Tolyl)picolinic acid, have been explored as synthetic auxin herbicides. Yang et al. (2021) designed and synthesized 3-chloro-6-pyrazolyl-picolinate derivatives, demonstrating their potential as lead structures for novel herbicides (Yang, Li, Yin, Liu, Tian, Duan, Li, Wang, Tan, & Liu, 2021).

  • Antimicrobial Activities : Picolinic acid and its derivatives, including 5-(p-Tolyl)picolinic acid, exhibit antimicrobial activities. Tamer et al. (2018) investigated the antibacterial and antifungal activities of picolinic acid derivatives, highlighting their potential application in combating microbial infections (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

  • Pharmaceuticals and Medicinal Chemistry : Derivatives of 5-(p-Tolyl)picolinic acid are used in synthesizing pharmaceuticals. For instance, Gätjens et al. (2003) described the synthesis of vanadium complexes derived from 5-carboalkoxypicolinates, exploring their insulin-mimetic properties and potential pharmaceutical applications (Gätjens, Meier, Kiss, Nagy, Buglyó, Sakurai, Kawabe, & Rehder, 2003).

  • Material Science and Coordination Chemistry : 5-(p-Tolyl)picolinic acid is also used in material science, particularly in the synthesis of coordination compounds and complexes. Stemmler et al. (1999) detailed the synthesis of copper 15-metallacrown-5 lanthanide complexes, where picolinic acid played a crucial role in the structural formation of these complexes (Stemmler, Kampf, Kirk, Atasi, & Pecoraro, 1999).

  • Catalytic and Biochemical Studies : The compound is also relevant in catalytic and biochemical research. Pulimamidi et al. (2014) explored Cu(II) complexes with picolinic acid, studying their DNA binding and cleavage abilities, which has implications in biochemistry and medicinal chemistry (Pulimamidi, Nomula, Pallepogu, & Shaik, 2014).

Safety And Hazards

The safety data sheet for picolinic acid indicates that it is harmful if swallowed and causes serious eye irritation . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . The safety and hazards of 5-(p-Tolyl)picolinic acid specifically are not well documented.

Future Directions

Recent studies have shown that picolinic acid has broad-spectrum antiviral abilities . It has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop picolinic acid into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This could potentially apply to its derivatives like 5-(p-Tolyl)picolinic acid as well.

properties

IUPAC Name

5-(4-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNSPFQIGYWYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679299
Record name 5-(4-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(p-Tolyl)picolinic acid

CAS RN

1225956-67-1
Record name 5-(4-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
TT Thanh, TN Quoc, HL Xuan - Medicinal Chemistry Research, 2020 - Springer
The synthesis and screening of several fusaric acid (FA) and analogues against five common clinical pathogens (gram-positive and gram-negative) and in vitro hemolytic activity assay …
Number of citations: 8 link.springer.com

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